molecular formula C15H17Cl2NO3 B2693668 Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate CAS No. 294174-66-6

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Cat. No.: B2693668
CAS No.: 294174-66-6
M. Wt: 330.21
InChI Key: NXNIZRQUQWIASC-UHFFFAOYSA-N
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Description

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C₁₅H₁₇Cl₂NO₃ and a molecular weight of 330.21 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a bis(2-chloroethyl)amino group and an ethyl ester group. It is used in various scientific research applications due to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate typically involves the reaction of 5-amino-2-benzofurancarboxylic acid with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring and a bis(2-chloroethyl)amino group. This structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNIZRQUQWIASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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